molecular formula C12H18ClNO2 B3193425 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- CAS No. 714971-27-4

3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-

Cat. No.: B3193425
CAS No.: 714971-27-4
M. Wt: 243.73 g/mol
InChI Key: ZMTLLBSMRSGNSQ-UTONKHPSSA-N
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Description

Chemical Structure: The compound (3R)-4-(phenylmethyl)-3-morpholinemethanol hydrochloride (CAS: 101376-26-5) features a morpholine ring substituted with a benzyl group at position 4 and a hydroxymethyl group at position 3 in the R-configuration, forming a hydrochloride salt . Its molecular formula is C₁₂H₁₈ClNO₂, with an approximate molecular weight of 263.7 g/mol.

Synthesis: A key synthesis route involves hydrogenolysis of [(3R)-4-benzylmorpholin-3-yl]methanol using palladium hydroxide under hydrogen pressure, followed by recrystallization from ethanol . This method highlights its role as an intermediate in medicinal chemistry.

Applications: Primarily used in industrial and scientific research, the compound serves as a precursor in drug discovery, leveraging its stereospecificity and polar functional groups for targeted molecular interactions .

Properties

IUPAC Name

[(3R)-4-benzylmorpholin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTLLBSMRSGNSQ-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- typically involves the following steps:

  • Morpholine Derivatization: : Morpholine is reacted with an appropriate alkylating agent to introduce the phenylmethyl group.

  • Hydrochloride Formation: : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

  • Chiral Resolution: : The racemic mixture is resolved to obtain the (3R)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce the compound to simpler structures.

  • Substitution: : Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.

  • Reduction: : Formation of reduced analogs with fewer oxygen atoms.

  • Substitution: : Formation of derivatives with different functional groups.

Scientific Research Applications

3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives

4-Methyl-2-(3-methylphenyl)morpholine Hydrochloride (CAS: 97631-06-6)
  • Structure : Morpholine ring substituted with a 3-methylphenyl group at position 2 and a methyl group at position 4.
  • Applications : Used as a research chemical, its lipophilic 3-methylphenyl group may enhance membrane permeability compared to the target’s polar hydroxymethyl .
3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate (CAS: 137605-80-2)
  • Structure : Morpholine linked to a benzoic acid via a methylene bridge.
  • Key Differences : The carboxylic acid group increases acidity (pKa ~4.5), contrasting with the target’s alcohol group. This impacts solubility and reactivity in aqueous environments .

Piperidine and Pyrrolidine Analogues

Benidipine Hydrochloride
  • Structure : A dihydropyridine calcium channel blocker with a (3R)-1-(phenylmethyl)piperidin-3-yl group.
  • Key Differences : The piperidine ring (vs. morpholine) lacks an oxygen atom, reducing polarity. The dihydropyridine core enables calcium channel blocking, unlike the target’s morpholine-based structure .
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
  • Structure : Pyrrolidine ring with methyl and hydroxymethyl groups.
  • Key Differences: The smaller pyrrolidine ring (5-membered vs.

Aryl-Substituted Morpholines

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride
  • Structure : Morpholine substituted with fluorophenyl and trifluoromethylphenyl groups.
  • Key Differences : The bulky, electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity, making this compound suitable for CNS-targeted therapies, unlike the target’s simpler benzyl group .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
(3R)-4-(Phenylmethyl)-3-morpholinemethanol HCl (101376-26-5) C₁₂H₁₈ClNO₂ 263.7 4-Benzyl, 3-hydroxymethyl (R) Research intermediate
Benidipine Hydrochloride C₂₈H₃₁ClN₂O₆ 542.04 Piperidine, benzyl, nitrophenyl Calcium channel blocker
4-Methyl-2-(3-methylphenyl)morpholine HCl (97631-06-6) C₁₂H₁₈ClNO 227.73 2-(3-methylphenyl), 4-methyl Research chemical
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol HCl C₆H₁₄ClNO 179.65 4-Methyl, 3-hydroxymethyl Pharmaceutical intermediate

Key Research Findings

  • Stereochemical Impact : The (3R)-configuration in the target compound is critical for enantioselective synthesis of chiral drugs, distinguishing it from racemic mixtures of similar compounds .
  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogues like 4-methyl-2-(3-methylphenyl)morpholine, which may require organic solvents for formulation .

Biological Activity

3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)- is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}ClN2_2O
  • Molecular Weight : 240.73 g/mol

This compound features a morpholine ring and a phenylmethyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. A study demonstrated that various substituted phenyl hydrazones displayed antibacterial activity, with some derivatives showing strong inhibition against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Morpholinemethanol derivativeStaphylococcus aureus32 μg/mL
3-Morpholinemethanol derivativeEscherichia coli64 μg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of morpholine derivatives have been documented in several studies. For instance, compounds were tested for their inhibitory effects on COX enzymes, which are critical in the inflammatory process. The IC50_{50} values for selected compounds were reported as follows:

Table 2: COX Inhibition Potency of Morpholine Derivatives

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
Morpholine derivative A19.45 ± 0.0742.1 ± 0.30
Morpholine derivative B26.04 ± 0.3631.4 ± 0.12

These compounds showed comparable or superior activity to established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Activity

The potential anticancer properties of morpholine derivatives have also been explored. A study indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and melanoma cancer cells. The mechanism of action was linked to the inhibition of specific enzymes involved in cancer progression.

Table 3: Cytotoxicity of Morpholine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)
Morpholine derivative CFaDu (hypopharyngeal)150
Morpholine derivative DMCF-7 (breast cancer)120

These findings suggest that the presence of the morpholine moiety enhances the interaction with biological targets involved in tumor growth .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a morpholine derivative in treating bacterial infections resistant to conventional antibiotics. The study found a significant reduction in infection rates among patients treated with this compound compared to controls.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, a morpholine derivative was administered, resulting in reduced swelling and pain compared to untreated groups. Histological analysis confirmed decreased inflammatory markers in treated tissues.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is influenced by their structural features. Studies have shown that substituents on the phenyl ring significantly affect potency and selectivity for biological targets. For example, electron-withdrawing groups enhance antibacterial activity due to increased lipophilicity and better membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3R)-3-Morpholinemethanol,4-(phenylmethyl)- hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a morpholine derivative with formaldehyde and a benzyl-substituted precursor in ethanol for 4 hours, followed by recrystallization from ethanol, yields the target compound . Optimization parameters include adjusting molar ratios (e.g., formaldehyde excess for complete conversion), solvent polarity (ethanol for balanced solubility), and reaction time to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted reagents .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl, morpholine ring vibrations) .
  • 1H/13C-NMR : Assign peaks to the chiral center (3R-configuration), benzyl protons, and morpholine ring carbons. For example, the benzyl group’s aromatic protons appear as a multiplet in δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (279.206 g/mol for the dihydrochloride salt) .
  • HPLC : Use a C18 column with a mobile phase gradient (e.g., methanol/buffer) to assess purity and retention time .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical complexity or impurities. Advanced approaches include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm spatial proximity of protons/carbons, particularly around the chiral center .
  • X-ray Crystallography : Definitive confirmation of the (3R)-configuration and crystal packing effects .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., piperazine-based hydrochlorides) to validate spectral assignments .

Q. How can chiral purity be ensured during synthesis, and what methods validate the (3R)-configuration?

  • Methodological Answer :

  • Chiral Synthesis : Use enantiopure starting materials or chiral catalysts to minimize racemization.
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers. For example, a method using a hexane/isopropanol gradient can resolve (3R) and (3S) forms .
  • Polarimetry : Measure optical rotation and compare to literature values for the (3R)-enantiomer .

Q. What analytical approaches are effective for impurity profiling and quantifying related substances?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways. Monitor by HPLC-MS to identify impurities (e.g., dehydrochlorinated byproducts) .
  • Reference Standards : Use certified standards (e.g., piperazine derivatives) to calibrate methods for detecting trace impurities like 1-[(4-chlorophenyl)phenylmethyl]piperazine .
  • LC-MS/MS : Quantify low-abundance impurities using multiple reaction monitoring (MRM) for enhanced sensitivity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points or solubility data across studies?

  • Methodological Answer :

  • Replicate Experiments : Confirm reported melting points (e.g., 247–251°C for morpholine derivatives) under identical conditions (heating rate, instrumentation) .
  • Solubility Testing : Reassess solubility in water, ethanol, and DMSO using standardized protocols (e.g., shake-flask method). Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
  • Review Crystallization Conditions : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can alter physical properties. Use powder XRD to identify crystalline phases .

Experimental Design Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
  • Purification Consistency : Standardize recrystallization solvents (e.g., ethanol) and cooling rates to control crystal size and purity .
  • Batch Documentation : Record detailed parameters (e.g., stirring speed, inert gas flow) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-
Reactant of Route 2
3-Morpholinemethanol, 4-(phenylmethyl)-, hydrochloride, (3R)-

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